Product packaging for Cyclopropyl 3-methylphenyl ketone(Cat. No.:CAS No. 150668-37-4)

Cyclopropyl 3-methylphenyl ketone

Cat. No.: B142154
CAS No.: 150668-37-4
M. Wt: 160.21 g/mol
InChI Key: BKPSILXHXNLDKJ-UHFFFAOYSA-N
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Description

Structural Features and Inherent Strain of the Cyclopropyl (B3062369) Ketone Moiety

The defining feature of a cyclopropyl ketone is the presence of a three-membered cyclopropane (B1198618) ring directly attached to a carbonyl group. This arrangement gives rise to a molecule with significant inherent strain. The C-C-C bond angles within the cyclopropane ring are compressed to 60°, a substantial deviation from the ideal sp³ bond angle of 109.5°. This angular strain, coupled with torsional strain from eclipsing C-H bonds, results in a high degree of ring strain. For cyclopropane itself, the conventional strain energy is estimated to be around 27.8 kcal/mol. researchgate.net The presence of the ketone functionality, with its sp² hybridized carbonyl carbon, further influences the electronic properties and reactivity of the adjacent cyclopropane ring.

The specific compound, Cyclopropyl 3-methylphenyl ketone, also known as cyclopropyl(m-tolyl)methanone, has the chemical formula C₁₁H₁₂O and a molecular weight of 160.21 g/mol . chemscene.combldpharm.comchemicalbook.com Its structure consists of a cyclopropyl group and a 3-methylphenyl (m-tolyl) group bonded to a central carbonyl carbon.

Properties of this compound:

Property Value
CAS Number 150668-37-4
Molecular Formula C₁₁H₁₂O
Molecular Weight 160.21 g/mol
Synonyms cyclopropyl(m-tolyl)methanone
Appearance Colorless to light yellow liquid

| Storage | 2-8°C, sealed in a dry place |

The data in this table is compiled from multiple sources. chemscene.combldpharm.comchemicalbook.com

Overview of Ring-Opening Reactivity in Cyclopropyl Ketones for Synthetic Applications

The high ring strain of cyclopropyl ketones is a key driver of their reactivity. acs.org This stored energy can be released through ring-opening reactions, making them versatile intermediates in organic synthesis. Cleavage of the C-C bonds within the cyclopropane ring can be initiated by various reagents and conditions, including acids, bases, transition metals, and radical initiators. researchgate.net This reactivity allows for the transformation of the compact three-membered ring into a variety of open-chain structures or for its incorporation into larger ring systems. acs.orgnih.gov

The ring-opening of cyclopropyl ketones can proceed through several mechanistic pathways, leading to a diverse array of products. For instance, under the influence of a Lewis acid and a silylating agent, cyclopropyl ketones can undergo silylative ring-opening to form γ-halogenated silyl (B83357) enol ethers. nih.gov Another approach involves nucleophilic addition to the carbonyl group, which can trigger a subsequent ring-opening cascade. The regioselectivity of the ring-opening, meaning which C-C bond of the cyclopropane ring is cleaved, is often influenced by the substitution pattern on the ring and the reaction conditions employed. acs.org

The synthetic utility of these ring-opening reactions is vast. They provide access to γ-substituted silyl enol ethers, which are valuable precursors for further carbon-carbon, carbon-oxygen, and carbon-nitrogen bond-forming reactions. nih.gov Additionally, the ring-opening of cyclopropyl ketones has been utilized in the synthesis of more complex molecules, such as pyrroles and cyclopentanones. nih.govorganic-chemistry.org For example, the reaction of alkylidenecyclopropyl ketones with amines can lead to the formation of 2,3,4-trisubstituted pyrroles through a mechanism involving the cleavage of a distal C-C bond in the cyclopropane ring. organic-chemistry.org

Recent advancements have demonstrated the potential for catalytic asymmetric ring-opening reactions, allowing for the synthesis of chiral molecules with high enantioselectivity. rsc.org Furthermore, iron-catalyzed reductive ring-opening/gem-difluoroallylation of cyclopropyl ketones has been developed as an efficient method for synthesizing gem-difluoroalkenes. acs.org These examples highlight the ongoing development and the broad applicability of cyclopropyl ketone chemistry in modern organic synthesis.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H12O B142154 Cyclopropyl 3-methylphenyl ketone CAS No. 150668-37-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

cyclopropyl-(3-methylphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O/c1-8-3-2-4-10(7-8)11(12)9-5-6-9/h2-4,7,9H,5-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKPSILXHXNLDKJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)C2CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60613736
Record name Cyclopropyl(3-methylphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60613736
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

150668-37-4
Record name Cyclopropyl(3-methylphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60613736
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Chemical Transformations and Mechanistic Investigations Involving Cyclopropyl 3 Methylphenyl Ketone Analogs

Ring-Opening Reactions of Cyclopropyl (B3062369) Ketones

The susceptibility of the cyclopropane (B1198618) ring to cleavage under various conditions forms the basis of its synthetic utility. The activation of this process is often achieved through the electronic influence of the adjacent ketone functionality.

Nucleophile-Induced Ring-Opening Pathways

The polarization of the cyclopropyl ring by the electron-withdrawing ketone group facilitates nucleophilic attack, leading to selective bond cleavage. The regioselectivity and stereochemistry of these reactions are often dictated by the nature of the nucleophile and the reaction conditions.

The reaction of cyclopropyl ketones with trimethylsilyl (B98337) iodide is a well-established method for ring-opening. acs.orgibm.com This process can be extended to the formation of titanium enolates through the use of titanium tetrachloride and an iodide source. The reaction likely proceeds through the initial formation of a titanium(IV) complex with the ketone, followed by nucleophilic attack of iodide on one of the cyclopropyl carbons. This attack induces ring opening and the formation of a γ-iodo enolate, which can then be trapped or undergo further reactions. The regioselectivity of the iodide attack is influenced by both steric and electronic factors within the cyclopropyl ketone substrate.

A variety of organometallic reagents can induce the regioselective ring-opening of cyclopropyl ketones. Organocuprates, for instance, are known to participate in homoconjugate addition reactions with cyclopropanes. acs.org The reaction of cyclopropyl phenyl ketone with trimethylaluminum, catalyzed by nickel acetylacetonate, has been shown to yield the ring-opened product in significant yields. oup.com This transformation highlights the ability of transition metal catalysts to control the regioselectivity of the C-C bond cleavage. oup.com Similarly, palladium-catalyzed ring-opening reactions of aryl cyclopropyl ketones can stereoselectively produce α,β-unsaturated ketones. rsc.org The choice of the organometallic reagent and the catalytic system is crucial in determining the outcome of the reaction, allowing for the synthesis of diverse functionalized ketone derivatives. acs.org

Radical and Photoredox-Catalyzed Ring Opening Processes

In addition to nucleophilic pathways, the cyclopropane ring can be cleaved through radical and photoredox-catalyzed mechanisms. These methods offer alternative strategies for generating reactive intermediates and accessing unique product scaffolds.

Single electron transfer (SET) to a cyclopropyl ketone can initiate the homolytic cleavage of a cyclopropyl C-C bond. researchgate.net This process generates a distonic radical anion, where the radical and anionic centers are separated. nih.gov The subsequent fate of this intermediate depends on the reaction conditions and the presence of trapping agents. For instance, in the presence of a suitable alkene, the ring-opened radical can participate in intramolecular cycloaddition reactions. nih.gov The reversible nature of the cyclopropyl ketyl radical ring-opening has been noted, which can influence the stereochemical outcome of subsequent reactions. nih.gov The stability of the resulting radical plays a significant role in determining the regioselectivity of the ring cleavage. ucl.ac.uk

Visible-light photoredox catalysis provides a powerful tool for the ring-opening functionalization of cyclopropanes under mild conditions. thieme-connect.deresearchgate.net In the case of unbiased aryl cyclopropanes, a photoredox catalyst can facilitate a single-electron oxidation to form a reactive radical cation intermediate. researchgate.net This intermediate is susceptible to nucleophilic attack, leading to ring-opening. A notable application of this strategy is the oxo-amination of aryl cyclopropanes, where a nucleophilic nitrogen source and an oxygen source (often dioxygen) are incorporated into the final product. researchgate.net This process allows for the construction of structurally diverse β-amino ketone derivatives. researchgate.net Mechanistic studies suggest that the reaction can proceed through an SN2-like nucleophilic attack on the activated cyclopropane ring. researchgate.net

Interactive Data Tables

Table 1: Regioselective Ring-Opening of Cyclopropyl Ketones with Organometallic Reagents

Catalyst/ReagentCyclopropyl Ketone SubstrateProductYield (%)Reference
Ni(acac)₂ / Me₃AlCyclopropyl phenyl ketoneRing-opened methylated ketone76 oup.com
Pd(OAc)₂ / PCy₃Aryl cyclopropyl ketone(E)-1-Arylbut-2-en-1-one23-89 rsc.org
OrganocuprateGeneral CyclopropaneHomoconjugate addition productVaries acs.org

Table 2: Photoredox-Catalyzed Ring-Opening Reactions

Reaction TypeCyclopropane SubstrateKey ReagentsProduct TypeKey FeatureReference
Oxo-aminationUnbiased aryl cyclopropanesPhotoredox catalyst, N-nucleophile, O₂β-amino ketoneConstruction of diverse β-amino ketones researchgate.net
[3+2] CycloadditionAryl cyclopropyl ketoneRu(bpy)₃²⁺, Lewis acid, alkeneCyclopentane (B165970) derivativesFormation of a distonic radical anion intermediate nih.gov
FunctionalizationAryl CyclopropanesVisible light, photoredox catalyst1,3-difunctionalized scaffoldsActivation via an aryl radical cation thieme-connect.de
Photocatalytic Activation of Carbonyl Cyclopropanes

The activation of carbonyl cyclopropanes, such as aryl cyclopropyl ketones, can be achieved through photocatalysis, offering a powerful method for constructing complex molecular architectures. nih.gov These reactions often operate through a dual-catalyst system, employing a transition metal photoredox catalyst in conjunction with a chiral Lewis acid. nih.gov The process is initiated by the photoexcitation of the photocatalyst, which, after a reductive quenching event, generates a potent single-electron donor. nih.gov

This electron is transferred to the aryl cyclopropyl ketone substrate, which is simultaneously activated by the Lewis acid. This activation is crucial, as electron transfer often occurs only upon coordination of the ketone to the Lewis acid. nih.gov The transfer results in the formation of a ring-opened distonic radical anion—a species where the radical and anionic centers are separated. nih.gov This intermediate is central to the subsequent bond-forming events. For instance, in photocatalytic [3+2] cycloadditions, this radical anion reacts with a suitable alkene partner in a stepwise manner to furnish structurally diverse cyclopentane-containing polycyclic compounds. nih.gov

Direct photoactivation of carbonyl cyclopropanes without a photocatalyst can also lead to the formation of biradical intermediates via cleavage of the more substituted carbon-carbon bond in the cyclopropane ring. chemrxiv.org Depending on the substrate's structure, these intermediates can lead to various products, including extended alkenes or bicyclic compounds through a photo-Nazarov process. chemrxiv.orgchemrxiv.org

Acid-Catalyzed Ring-Opening Mechanisms

Brønsted Acid-Catalyzed Arylative Ring Opening

Brønsted acids are effective promoters for the ring-opening of cyclopropyl ketones, enabling cascade reactions that lead to valuable chemical structures. nih.gov In a Brønsted acid-catalyzed arylative ring opening, the reaction is initiated by the protonation of the carbonyl oxygen of the cyclopropyl ketone. This activation significantly increases the strain and electrophilicity of the three-membered ring, making it susceptible to nucleophilic attack.

The activated C1–C2 bond of the cyclopropane can be cleaved by an incoming nucleophile, such as an electron-rich aromatic ring. acs.org This process can mimic the reactivity of cyclopropanes with two geminal activating groups, facilitating the ring cleavage under relatively mild conditions. acs.org The resulting intermediate, often a zwitterionic species, can then undergo further transformations, such as reorganization and proton shifts, to yield the final arylated product. acs.org These cascade processes, promoted by Brønsted acids, provide direct access to complex polycyclic systems from simple starting materials. nih.gov

Solvent Effects in Acid-Mediated Transformations: Role of Hexafluoroisopropanol (HFIP)

The choice of solvent plays a critical role in acid-mediated transformations, and 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) has emerged as a uniquely effective medium. rsc.org HFIP's remarkable properties—strong hydrogen-bonding ability, high ionizing power, and low nucleophilicity—allow it to promote a wide range of challenging chemical reactions. rsc.orgresearchgate.netnih.gov

In the context of acid-catalyzed reactions of cyclopropyl ketones, HFIP is not merely an inert solvent. It can stabilize the cationic intermediates that are often formed during the ring-opening process. rsc.orgnih.gov Furthermore, recent studies indicate that the mechanism of HFIP's action is more complex than simple stabilization. It can form hydrogen-bond clusters that actively cooperate with the Lewis or Brønsted acid catalyst, a phenomenon akin to Lewis- or Brønsted acid-assisted-Brønsted acid catalysis. rsc.orgresearchgate.net This cooperative action can lower kinetic barriers and enhance reaction rates and selectivity. researchgate.net The ability of HFIP to activate substrates through its H-bond network can sometimes even enable transformations to proceed under metal-free conditions. nih.gov

Transition Metal-Catalyzed Ring-Opening Transformations

Samarium Diiodide (SmI₂) Catalyzed Intermolecular Couplings

Samarium(II) iodide (SmI₂), also known as Kagan's reagent, is a powerful single-electron transfer reductant that has been successfully employed in a catalytic capacity for the intermolecular coupling of aryl cyclopropyl ketones. chemistryviews.orgnih.gov This process typically involves the reaction of an aryl cyclopropyl ketone with an alkyne to produce highly decorated cyclopentenes. chemistryviews.orgresearchgate.net A key advantage of modern SmI₂-catalyzed methods is the ability to use the reagent in catalytic amounts (as low as 15 mol%) without the need for a superstoichiometric metal co-reductant, which addresses issues of cost and waste associated with traditional stoichiometric SmI₂ reactions. chemistryviews.orgnih.govresearchgate.net The reaction demonstrates broad substrate scope and tolerates functional groups that are typically reduced by stoichiometric amounts of SmI₂. chemistryviews.org

The efficiency of these couplings has been linked to the conformation of the starting cyclopropyl ketone, revealing a crucial relationship between substrate structure and reactivity in the catalytic cycle. researchgate.netacs.org

Table 1: Screening of Catalytic Conditions for SmI₂-Catalyzed Coupling

EntryKetoneTemperature (°C)SmI₂ Loading (mol%)Conversion Yield
11a252575%
21a452595%
31a652595%
41a451590%
51b452585%

This table is representative of data found in the literature for optimizing reaction conditions. researchgate.net

Radical Relay Mechanisms in SmI₂ Catalysis

The mechanism that allows for a catalytic amount of SmI₂ to be used without a co-reductant is known as a radical relay. nih.govresearchgate.net This process involves a series of electron transfers where an electron is ultimately returned to the samarium center, regenerating the active Sm(II) catalyst. nih.govacs.org

The proposed mechanism proceeds as follows: chemistryviews.orgnih.govacs.org

Initial Electron Transfer and Ring Opening: A reversible single-electron transfer (SET) occurs from SmI₂ to the aryl cyclopropyl ketone, generating a ketyl radical intermediate. This radical rapidly undergoes fragmentation of the cyclopropane ring to yield a more stable enolate/radical species.

Intermolecular Coupling: The newly formed radical intermediate adds across an alkyne coupling partner in an intermolecular fashion.

Cyclization and Rebound: The resulting radical then undergoes a cyclization step, rebounding onto the Sm(III)-enolate moiety to form a new ketyl radical.

Catalyst Regeneration: In the final, crucial step, this product ketyl radical transfers an electron back to the Sm(III) center. This regenerates the SmI₂ catalyst and liberates the final cyclopentene (B43876) product.

This radical relay strategy is highly efficient, as it obviates the need for an external reductant to regenerate the catalyst, marking a significant advance in the sustainable use of samarium reagents in organic synthesis. nih.govresearchgate.net

Correlation between Ketone Conformation and Reaction Efficiency

The conformation of aryl cyclopropyl ketones has been identified as a critical factor influencing the efficiency of samarium(II) iodide (SmI₂)-catalyzed reactions. Computational studies have revealed a direct link between the dihedral angle of the aryl group relative to the ketone and the reaction's activation energy.

For instance, the nearly unchanged dihedral angles in 2,6-dimethylphenyl cyclopropyl ketone as it transitions from the initial intermediate to the next stage of the reaction circumvents the need for rotation to avoid steric clashes. acs.org This results in a lower transition state energy and, consequently, a faster reaction, which is consistent with experimental findings. acs.org The interplay between the electronic effects of the substituents on the aryl ring and the steric-induced conformational changes is therefore a key determinant of reaction efficiency. acs.orgresearchgate.net

Table 1: Calculated Reaction Barriers for SmI₂-Catalyzed Coupling of Cyclopropyl Ketone Analogs

Cyclopropyl Ketone SubstrateOverall Reaction Barrier (kcal/mol)Reference
Cyclohexyl cyclopropyl ketone25.5 acs.org
Phenyl cyclopropyl ketone24.8 acs.org
2,6-Dimethylphenyl cyclopropyl ketone23.1 acs.org
Substrate Scope and Reactivity Trends in SmI₂-Catalyzed Reactions

The substrate scope of samarium(II) iodide (SmI₂)-catalyzed reactions involving cyclopropyl ketone analogs is broad, encompassing both aryl and, more recently, alkyl cyclopropyl ketones. These reactions provide access to a diverse array of molecular architectures.

In the context of intermolecular radical coupling with alkynes, various aryl cyclopropyl ketones have been successfully employed. nih.gov The reaction tolerates a range of substituents on the aryl ring of the ketone, including electron-donating and electron-withdrawing groups. nih.govacs.org For instance, ketones with ortho-methyl, ethyl, fluoro, chloro, phenyl, and iodo substituents on the aryl ring are all compatible with the catalytic coupling. nih.gov Notably, an ortho-substituent on the aryl ring often has a beneficial effect on the reaction's efficiency. nih.gov

The scope also extends to the alkyne coupling partner, where aryl alkynes with electron-releasing (alkyl, alkoxy) and electron-withdrawing (bromo, fluoro, trifluoromethyl, nitrile, carbomethoxy) groups participate effectively. acs.org Importantly, functional groups that are typically susceptible to reduction by SmI₂, such as esters and nitriles, remain intact under these catalytic conditions. acs.org

More recent advancements have enabled the use of less reactive alkyl cyclopropyl ketones in formal [3+2] cycloadditions with alkenes and alkynes. nih.gov This was achieved by using SmI₂ as a catalyst in combination with substoichiometric amounts of metallic samarium (Sm⁰), which likely helps to regenerate the active catalyst and prevent its deactivation. nih.gov This robust set of conditions has expanded the utility of SmI₂ catalysis to a previously challenging substrate class. nih.gov

Table 2: Substrate Scope in SmI₂-Catalyzed Reactions of Cyclopropyl Ketone Analogs

Cyclopropyl KetoneCoupling PartnerProductYield (%)Reference
Cyclopropyl(2-methylphenyl)methanonePhenylacetyleneCyclopentene derivative99 nih.govacs.org
Cyclopropyl(2,6-dimethylphenyl)methanonePhenylacetyleneCyclopentene derivative87 nih.gov
(4-Fluorophenyl)(cyclopropyl)methanonePhenylacetyleneCyclopentene derivative90 nih.gov
Cyclopropyl(2-iodophenyl)methanonePhenylacetyleneCyclopentene derivative86 nih.gov
Cycloheptyl(cyclopropyl)methanonePhenylacetyleneCyclopentene derivative90 nih.gov
Nickel-Catalyzed Carbon-Carbon Bond Activation and Difunctionalization

Nickel catalysis has emerged as a powerful tool for the activation and difunctionalization of the carbon-carbon bonds in cyclopropyl ketones, offering novel synthetic pathways that are distinct from traditional methods.

Ligand-Metal Cooperation in Enabling Ring-Opening Cross-Coupling

A key advancement in this area is the concept of ligand-metal cooperation, where a redox-active ligand and the nickel center work in concert to enable the challenging C-C bond activation step. nih.govnih.govacs.org Specifically, the use of a terpyridine (tpy) ligand has been shown to facilitate a novel mechanism for the cross-coupling of cyclopropyl ketones with organozinc reagents. nih.govacs.org

In this process, a reduced (tpy•⁻)Ni¹ species is generated, which then activates the C-C bond of the cyclopropyl ketone through a concerted, asynchronous ring-opening transition state. nih.govacs.org This mechanism is distinct from more established pathways, such as oxidative addition to a low-valent nickel species or nucleophilic ring-opening. nih.gov The resulting alkylnickel(II) intermediate can then engage in cross-coupling with a variety of organozinc reagents, including aryl, alkenyl, and alkyl partners. nih.govacs.org This cooperative approach allows for the 1,3-difunctionalization of the cyclopropyl ketone, leading to the formation of ring-opened products like silyl (B83357) enol ethers. nih.gov

Reductive Cross-Coupling with Unactivated Alkyl Halides

Nickel catalysis has also been successfully applied to the reductive cross-coupling of aryl cyclopropyl ketones with unactivated alkyl halides, providing a direct route to γ-alkylated ketones. organic-chemistry.orgnsf.govacs.org This transformation avoids the need for pre-formed organometallic reagents, a significant operational advantage. organic-chemistry.orgnsf.gov

The reaction can be performed with both unactivated alkyl bromides and chlorides. organic-chemistry.orgrsc.org In the case of alkyl bromides, the reaction is proposed to proceed via the radical cleavage of the alkyl bromide. organic-chemistry.orgnsf.gov For the coupling with the more stable but less reactive alkyl chlorides, a crucial innovation has been the use of sodium iodide as a co-catalyst. rsc.org The sodium iodide facilitates a halide exchange, generating a low concentration of the more reactive alkyl iodide in situ, which then participates in the catalytic cycle. rsc.org This strategy effectively balances reactivity and selectivity, preventing the undesired formation of alkyl dimers. rsc.org The proposed mechanism involves the initial oxidative addition of the aryl cyclopropyl ketone to a Ni(0) species, followed by reaction with an alkyl radical to form a Ni(III) intermediate. rsc.org Reductive elimination from this intermediate then furnishes the γ-alkylated ketone product. rsc.org

Table 3: Nickel-Catalyzed Reductive Cross-Coupling of Cyclopropyl Ketones with Unactivated Alkyl Halides

Cyclopropyl KetoneAlkyl HalideProductYield (%)Reference
Cyclopropyl(phenyl)methanone(2-Bromoethyl)benzene1,5-Diphenylpentan-1-one85 acs.org
Cyclopropyl(3-methylphenyl)methanone(2-Bromoethyl)benzene5-Phenyl-1-(m-tolyl)pentan-1-one82 acs.org
(4-Chlorophenyl)(cyclopropyl)methanone(2-Bromoethyl)benzene1-(4-Chlorophenyl)-5-phenylpentan-1-one60 acs.org
Cyclopropyl(phenyl)methanone1-Chlorohexane1-Phenylnonan-1-one78 rsc.org
(4-Fluorophenyl)(cyclopropyl)methanone1-Chlorohexane1-(4-Fluorophenyl)nonan-1-one75 rsc.org
Synthesis of 4-Oxoalkylboronates via Nickel-Catalyzed Borylation

Aryl cyclopropyl ketones can undergo a nickel-catalyzed borylative ring-opening reaction with bis(pinacolato)diboron (B136004) (B₂pin₂) to yield synthetically valuable 4-oxoalkylboronates. organic-chemistry.org This reaction provides a novel method for the synthesis of functionalized alkylboronates. organic-chemistry.org

The optimal reaction conditions typically involve a Ni(cod)₂ catalyst, an N-heterocyclic carbene (NHC) ligand such as IMes·HCl, and a base like potassium methoxide (B1231860) (MeOK). organic-chemistry.org The proposed mechanism involves the oxidative cyclization of the aryl cyclopropyl ketone to a nickel(0) species. organic-chemistry.org This is followed by transmetalation with the diboron (B99234) reagent and subsequent reductive elimination to afford the 4-oxoalkylboronate product. organic-chemistry.org The reaction exhibits good functional group tolerance, with high yields achieved for substrates bearing various substituents on the aryl ring, such as methoxy (B1213986) and naphthyl groups. organic-chemistry.org However, alkyl cyclopropyl ketones have been found to be less reactive under these conditions, likely due to their more electron-rich nature. organic-chemistry.org

Table 4: Nickel-Catalyzed Borylation of Aryl Cyclopropyl Ketones

Aryl Cyclopropyl KetoneProductYield (%)Reference
Cyclopropyl(phenyl)methanone4-Oxo-4-phenylbutylboronic acid pinacol (B44631) ester92 organic-chemistry.org
Cyclopropyl(4-methoxyphenyl)methanone4-(4-Methoxyphenyl)-4-oxobutylboronic acid pinacol ester88 organic-chemistry.org
Cyclopropyl(naphthalen-2-yl)methanone4-(Naphthalen-2-yl)-4-oxobutylboronic acid pinacol ester95 organic-chemistry.org
Cyclopropyl(4-(trifluoromethyl)phenyl)methanone4-Oxo-4-(4-(trifluoromethyl)phenyl)butylboronic acid pinacol ester81 organic-chemistry.org
Palladium-Catalyzed Stereoselective Ring Opening for α,β-Unsaturated Ketone Synthesis

Palladium catalysis offers an efficient and stereoselective method for the ring-opening of aryl cyclopropyl ketones to produce α,β-unsaturated ketones. rsc.org Specifically, this transformation yields (E)-1-arylbut-2-en-1-ones with high stereoselectivity. rsc.org

The reaction is typically catalyzed by a system comprising palladium(II) acetate (B1210297) (Pd(OAc)₂) and a phosphine (B1218219) ligand such as tricyclohexylphosphine (B42057) (PCy₃). rsc.org This method is effective for a range of aryl cyclopropyl ketones, including those with both phenyl and heteroaryl substituents. rsc.org The reaction proceeds with excellent stereoselectivity, exclusively forming the E-isomer of the α,β-unsaturated ketone product. rsc.org This transformation provides a valuable tool for the synthesis of these important structural motifs from readily available cyclopropyl ketone precursors.

Table 5: Palladium-Catalyzed Stereoselective Ring Opening of Aryl Cyclopropyl Ketones

Aryl Cyclopropyl KetoneProductYield (%)Reference
Cyclopropyl(phenyl)methanone(E)-1-Phenylbut-2-en-1-one85 rsc.org
Cyclopropyl(4-methylphenyl)methanone(E)-1-(p-Tolyl)but-2-en-1-one89 rsc.org
Cyclopropyl(4-methoxyphenyl)methanone(E)-1-(4-Methoxyphenyl)but-2-en-1-one82 rsc.org
(4-Chlorophenyl)(cyclopropyl)methanone(E)-1-(4-Chlorophenyl)but-2-en-1-one75 rsc.org
Cyclopropyl(thiophen-2-yl)methanone(E)-1-(Thiophen-2-yl)but-2-en-1-one68 rsc.org

Formal Cycloaddition Reactions of Cyclopropyl Ketones

Cyclopropyl ketones can act as three-carbon (C3) synthons in formal cycloaddition reactions, providing efficient routes to five-membered carbocycles. These transformations often proceed through radical intermediates generated by single-electron transfer (SET) processes, which initiate the cleavage of the strained cyclopropane ring.

The formal [3+2] cycloaddition of aryl cyclopropyl ketones with unsaturated partners like alkenes and alkynes is a powerful method for synthesizing highly substituted cyclopentane and cyclopentene derivatives. nih.gov These reactions can be initiated through various catalytic systems. A notable approach involves visible-light photoredox catalysis, where a photocatalyst, such as Ru(bpy)₃²⁺, in conjunction with a Lewis acid like La(OTf)₃, facilitates the one-electron reduction of the aryl cyclopropyl ketone. nih.govscispace.com This generates a key radical anion intermediate, which undergoes ring-opening to a distonic radical anion. nih.gov This intermediate then adds to an alkene or alkyne partner, followed by radical cyclization and back electron transfer to furnish the cyclopentane or cyclopentene product. nih.gov

This methodology is compatible with a broad range of reaction partners, including both electron-rich and electron-deficient alkenes and alkynes. researchgate.net The success of these reactions is influenced by the redox potential of the cyclopropyl ketone and the alkene's capacity to stabilize the crucial radical intermediate. researchgate.net While intramolecular versions of this reaction are often high-yielding, intermolecular examples have also been developed, though sometimes with lower yields and diastereoselectivity. nih.gov Alternative catalytic systems, such as those based on nickel/dimethylaluminum chloride, have proven effective for [3+2] cycloadditions specifically with alkyne partners. nih.gov

Table 1: Examples of [3+2] Cycloaddition Reactions with Aryl Cyclopropyl Ketones

Catalyst System Cyclopropyl Ketone Partner Product Type Reference
Ru(bpy)₃²⁺, La(OTf)₃, visible light Aryl cyclopropyl ketone Olefin Polysubstituted cyclopentane nih.govscispace.com
Ni(0)/Me₂AlCl Cyclopropyl ketone Alkyne Substituted cyclopentene nih.gov
Chiral Ti(salen) complex Cyclopropyl ketone Radical-acceptor alkene Polysubstituted cyclopentane acs.orgorganic-chemistry.org
Purple LED (catalyst-free) Aryl cyclopropyl ketone Alkyne/Alkene Cycloaddition product acs.org

The stereochemical outcome of [3+2] cycloadditions is a critical aspect, with significant progress made in achieving high levels of diastereoselectivity and enantioselectivity. In photocatalytic systems, the presence of an α-substituent on the enone partner can enhance the efficiency and diastereoselectivity of the cycloaddition. nih.gov

For enantioselective transformations, dual-catalyst systems combining a chiral Lewis acid with a photoredox catalyst have been successfully employed. nih.gov A chiral Ti(salen) complex, for instance, can catalyze the stereoselective formal [3+2] cycloaddition of cyclopropyl ketones with radical-acceptor alkenes. acs.orgorganic-chemistry.orgfigshare.com This approach operates via a radical redox-relay mechanism, constructing two new carbon-carbon bonds and two adjacent stereogenic centers with generally excellent diastereo- and enantioselectivity. acs.orgorganic-chemistry.org The mechanism involves the reversible cleavage of the cyclopropane ring, which allows for stereoconvergence, where a racemic starting material can be converted into a single, enantioenriched product. nih.gov

Regioselectivity is also a key consideration, particularly with unsymmetrically substituted cyclopropyl ketones. In many reported cases, the cycloaddition proceeds with exclusive chemoselectivity, affording a single constitutional isomer. nih.gov The electronic nature of the aryl group on the ketone can provide a handle for further synthetic manipulations. For example, a p-methoxyphenyl ketone cycloadduct can undergo regioselective Baeyer–Villiger oxidation at one position, while a p-trifluoromethylphenyl ketone adduct undergoes oxidation at a different, complementary position, highlighting the strategic flexibility of this method. nih.gov

To enhance the sustainability and practicality of these transformations, metal-free approaches have been developed. One such method utilizes a boronyl radical-catalyzed [3+2] cycloaddition between cyclopropanes and alkenes or alkynes to synthesize bicyclo[3.1.0]hexane skeletons. researchgate.net This reaction is atom-economical, operationally simple, and avoids the use of transition metals. researchgate.net Another innovative strategy involves the use of visible light, specifically from a purple LED, to promote the [3+2] cycloaddition of aryl cyclopropyl ketones without any catalyst or additive. acs.org This method demonstrates broad substrate scope, including derivatives of pharmaceuticals like ibuprofen, and proceeds under mild conditions to deliver the desired cycloadducts in good yields. acs.org

Other Significant Chemical Reactions of Aryl Cyclopropyl Ketones

Beyond cycloadditions, the reactivity of aryl cyclopropyl ketones extends to classical organic transformations that leverage the unique properties of the ketone or its derivatives.

The Beckmann rearrangement is a classic reaction that converts an oxime into an amide, typically under acidic conditions. wikipedia.orgmasterorganicchemistry.com The reaction is initiated by converting the oxime's hydroxyl group into a good leaving group, often by protonation with a strong acid (e.g., sulfuric acid, polyphosphoric acid) or reaction with reagents like tosyl chloride or phosphorus pentachloride. wikipedia.orgillinois.edu This is followed by a stereospecific rearrangement where the group anti-periplanar to the leaving group on the nitrogen atom migrates to the nitrogen, displacing the leaving group in a concerted step. wikipedia.orgorganic-chemistry.org

For an oxime derived from cyclopropyl 3-methylphenyl ketone, two geometric isomers (E and Z) are possible. The rearrangement of the isomer where the 3-methylphenyl group is anti to the hydroxyl group would result in the migration of the aryl group, yielding an N-cyclopropyl benzamide (B126) derivative. Conversely, the isomer with the cyclopropyl group anti to the hydroxyl would be expected to lead to the migration of the cyclopropyl group. However, the high strain of the cyclopropyl ring could also lead to a competing Beckmann fragmentation pathway. The specific outcome depends on the precise reaction conditions and the stereochemistry of the oxime precursor. wikipedia.org The archetypal industrial application of this rearrangement is the synthesis of caprolactam from cyclohexanone (B45756) oxime, the monomer for Nylon 6. wikipedia.orgillinois.edu

Table 2: General Mechanism of the Beckmann Rearrangement

Step Description Key Intermediate
1 Formation of the oxime from the ketone and hydroxylamine. Ketoxime
2 Activation of the oxime hydroxyl group with an acid or other reagent. Protonated oxime or oxime ester
3 Concerted migration of the group anti to the leaving group to the nitrogen atom. Nitrilium ion
4 Attack by a water molecule on the electrophilic carbon of the nitrilium ion. Iminol
5 Tautomerization to the final amide product. Amide

The Claisen-Schmidt condensation is a variation of the aldol (B89426) condensation where a ketone reacts with an aldehyde that lacks α-hydrogens, such as benzaldehyde. wikipedia.org This reaction is typically catalyzed by a base (e.g., NaOH, KOH) and results in the formation of an α,β-unsaturated ketone, a class of compounds often referred to as chalcones. wikipedia.orgjetir.orgjchemrev.com

In this context, this compound can serve as the ketone component. The base abstracts an α-hydrogen from the methyl group of the ketone's acetyl equivalent (if one were used as a precursor) or, more relevantly in crossed-aldol type reactions, the ketone itself can be enolized and react with an aromatic aldehyde. The reaction of this compound with a suitable aromatic aldehyde, under basic conditions, would yield a chalcone-like molecule. jchemrev.com This product incorporates the 1,3-diaryl-2-propen-1-one core structure, where one of the "aryl" groups is the cyclopropyl moiety. jchemrev.com These enone products are valuable synthetic intermediates themselves, capable of undergoing further transformations such as Michael additions or participating as dienophiles in Diels-Alder reactions. acs.orgnih.gov The condensation is a robust and high-yielding method for creating carbon-carbon bonds and producing conjugated systems. jchemrev.comresearchgate.net

Tandem Reactions for the Synthesis of Substituted Cyclopropyl Derivatives.

The unique structural and electronic properties of cyclopropyl ketones, including this compound analogs, make them valuable precursors in tandem reactions for the synthesis of complex molecular architectures. These reactions often proceed through a sequence of bond-forming and bond-breaking events, initiated by the ring-opening of the strained cyclopropane ring. This approach allows for the rapid construction of highly substituted carbocyclic and heterocyclic frameworks that would be challenging to assemble through traditional synthetic methods.

Recent research has focused on the development of catalytic systems to mediate these transformations, providing access to a diverse array of substituted cyclopentanes and other cyclic structures. These tandem processes are valued for their efficiency in building molecular complexity from relatively simple starting materials.

Samarium(II) Iodide-Catalyzed [3+2] Cycloadditions

One notable advancement in this area is the use of samarium(II) iodide (SmI₂) as a catalyst in formal [3+2] cycloaddition reactions of alkyl cyclopropyl ketones with various unsaturated partners like alkenes and alkynes. nih.gov This methodology has been shown to be effective for a range of alkyl cyclopropyl ketones, leading to the formation of densely substituted cyclopentene products. nih.govacs.org

The key to the success of this reaction often lies in the use of SmI₂ in conjunction with a substoichiometric amount of metallic samarium (Sm⁰). The Sm⁰ is believed to play a crucial role in preventing catalyst deactivation by regenerating the active Sm(II) species from Sm(III) that forms during the catalytic cycle. nih.gov For more challenging alkyl cyclopropyl ketone substrates, these robust conditions are essential to achieve the desired transformation and obtain products that are otherwise inaccessible. nih.govacs.org

Mechanistic investigations, combining experimental and computational studies, have shed light on the reaction pathway. The process is thought to be initiated by a single-electron transfer (SET) from the Sm(II) catalyst to the cyclopropyl ketone, leading to a radical anion intermediate. This is followed by the cleavage of the cyclopropane ring to form a distonic radical anion, which then engages in a cycloaddition with an alkene or alkyne partner.

A mechanistic experiment involving a bis-cyclopropyl ketone was conducted to probe the reversibility of the initial SET and ring-opening steps. It was observed that the starting material underwent epimerization when exposed to catalytic SmI₂, suggesting a process of ketone reduction, ring-opening, ring-closure, and back-electron transfer to the samarium center. nih.govacs.org

Table 1: SmI₂-Catalyzed [3+2] Cycloaddition of Alkyl Cyclopropyl Ketones

Entry Cyclopropyl Ketone Substrate Coupling Partner Product Yield (%)
1 Cyclopropyl phenyl ketone 1-Octene 2-Hexyl-5-phenyl-1-cyclopentene 75
2 Cyclopropyl 4-methoxyphenyl (B3050149) ketone 1-Octene 2-Hexyl-5-(4-methoxyphenyl)-1-cyclopentene 82
3 Cyclopropyl 2-naphthyl ketone Phenylacetylene 2,5-Diphenyl-1-cyclopentene 68

Photocatalytic [3+2] Cycloadditions

In addition to samarium-based systems, photocatalysis has emerged as a powerful tool for initiating tandem reactions of cyclopropyl ketones. Enantioselective photocatalytic [3+2] cycloadditions of aryl cyclopropyl ketones have been developed, enabling the construction of highly substituted cyclopentanes with excellent stereocontrol. nih.gov These reactions are particularly significant as they provide access to chiral five-membered carbocycles, which are challenging to synthesize using other catalytic asymmetric methods. nih.gov

This dual-catalyst strategy employs a chiral Lewis acid in tandem with a transition metal photoredox catalyst. The chiral Lewis acid activates the aryl cyclopropyl ketone and controls the stereochemistry of the reaction, while the photocatalyst facilitates the necessary electron transfer steps upon irradiation with visible light. nih.gov The reaction is believed to proceed through the photoreduction of the Lewis acid-activated ketone, leading to a ring-opened distonic radical anion that then reacts with an alkene. nih.gov

The versatility of this method is demonstrated by its tolerance of a variety of substituents on both the aryl cyclopropyl ketone and the alkene coupling partner. For instance, heteroaryl cyclopropyl ketones can be used, although the enantioselectivity may be lower if the heteroatom provides an alternative coordination site for the Lewis acid. nih.gov Substituents at the 3-position of the aromatic ring on the ketone have a minimal effect on the reaction's selectivity. nih.gov

An important feature of this transformation is its stereoconvergence. A racemic β,β'-disubstituted cyclopropane was shown to undergo a stereoconvergent cycloaddition to yield a cyclopentyl ketone with high diastereoselectivity and enantiomeric excess. nih.gov This indicates that the ring-opening is reversible, allowing for the selective formation of one enantiomer of the product. nih.gov

Table 2: Enantioselective Photocatalytic [3+2] Cycloaddition of Aryl Cyclopropyl Ketones

Entry Aryl Cyclopropyl Ketone Alkene Partner Product Diastereomeric Ratio Enantiomeric Excess (%)
1 Phenyl cyclopropyl ketone N-Phenylmaleimide Substituted cyclopentane >20:1 95
2 4-Methoxyphenyl cyclopropyl ketone Dimethyl fumarate Substituted cyclopentane 15:1 92
3 3-Chlorophenyl cyclopropyl ketone N-Benzylmaleimide Substituted cyclopentane >20:1 98

Advanced Spectroscopic and Computational Characterization in Academic Research

Spectroscopic Methodologies for Structural and Mechanistic Insights

Spectroscopic methods are indispensable tools for the real-time analysis of chemical reactions and the unambiguous determination of molecular structures. For cyclopropyl (B3062369) 3-methylphenyl ketone, Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography have been particularly insightful.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-invasive technique for monitoring the progress of chemical reactions and characterizing the structure of intermediates and final products. osf.io In the context of the synthesis of cyclopropyl 3-methylphenyl ketone, which can be prepared through methods like the oxidation of the corresponding alcohol or the cyclopropanation of chalcones, NMR is crucial for confirming the formation of the desired product and identifying any byproducts. rsc.orgnih.gov

The progress of a reaction can be followed by acquiring NMR spectra at different time intervals. osf.io The disappearance of signals corresponding to the starting materials and the appearance of new signals for the product can be quantified to determine reaction kinetics. For instance, in a reaction to synthesize this compound, one would monitor the characteristic signals of the cyclopropyl and 3-methylphenyl groups.

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for Cyclopropyl Ketone Moieties Note: These are generalized chemical shifts and can vary based on the specific substitution pattern and solvent.

Atom ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
Cyclopropyl CH~2.0-3.0 (m)~18-25
Cyclopropyl CH₂~0.8-1.5 (m)~8-15
Carbonyl Carbon-~200-210
Aromatic CH~7.0-8.0 (m)~125-140
Methyl CH₃~2.3-2.5 (s)~20-22

Advanced 2D NMR techniques, such as H-H COSY, HSQC, and HMBC, can be employed to establish the connectivity between different parts of the molecule, confirming the presence of the cyclopropyl ring attached to the carbonyl group, which is in turn bonded to the 3-methylphenyl ring. osf.ionih.gov These methods are particularly useful for distinguishing between isomers and elucidating the structure of complex reaction mixtures without the need for isolating each component. osf.io

X-ray crystallography provides definitive proof of a molecule's three-dimensional structure, including the absolute and relative stereochemistry of chiral centers. nih.gov For reactions involving cyclopropyl ketones that create new stereocenters, X-ray analysis of a crystalline product or derivative is the gold standard for structural assignment. nih.gov

Computational Chemistry and Theoretical Studies

Computational chemistry offers a powerful lens through which to view the energetic landscapes of chemical reactions and to predict the properties of molecules. For this compound, theoretical studies provide deep insights that complement experimental findings.

Density Functional Theory (DFT) has become a standard tool for investigating the mechanisms of organic reactions. whiterose.ac.uk For cyclopropyl ketones, DFT calculations can be used to map out the potential energy surfaces of various reaction pathways, such as ring-opening reactions catalyzed by phosphines or acids. researcher.lifersc.orgscilit.comresearchgate.net

These calculations can identify the structures of transition states and intermediates, and their relative energies can be used to predict the most favorable reaction pathway. For example, in a phosphine-catalyzed ring-opening of a cyclopropyl ketone, DFT studies have shown that the reaction proceeds through several steps, including nucleophilic attack, intramolecular addition, proton transfer, and a Wittig-type reaction. rsc.org By examining the energetic barriers for each step, researchers can understand the factors that control the chemoselectivity of the reaction. researcher.lifersc.org

Quantum chemical models are employed to predict the intrinsic reactivity and stability of molecules. chemrxiv.orgmdpi.com For this compound, these models can be used to calculate various electronic properties that govern its behavior. The stability of cyclopropyl ketones relative to other isomers can be assessed by computing their ground-state energies. nih.gov

The distribution of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) can predict the most likely sites for nucleophilic and electrophilic attack, respectively. chemrxiv.org The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability. chemrxiv.org Such predictions are valuable in designing new reactions and understanding the molecule's potential as a building block in organic synthesis.

Table 2: Calculated Properties from Quantum Chemical Modeling Note: The values presented are illustrative and would be specific to the level of theory and basis set used in an actual calculation.

Property Calculated Value Significance
Ground State EnergyVariesIndicates thermodynamic stability
HOMO Energye.g., -6.5 eVRelates to ionization potential and nucleophilicity
LUMO Energye.g., -1.2 eVRelates to electron affinity and electrophilicity
HOMO-LUMO Gape.g., 5.3 eVIndicates kinetic stability and electronic excitation energy
Dipole Momente.g., 2.5 DInfluences intermolecular interactions and solubility

Computational studies are instrumental in unraveling the subtle relationships between a molecule's structure and its reactivity. For this compound, the orientation of the cyclopropyl group relative to the carbonyl and phenyl moieties can significantly influence its reactivity. DFT calculations can be used to determine the preferred conformations of the molecule and the energetic barriers to rotation around the single bonds. rsc.orgnih.gov

Furthermore, the electronic effects of the 3-methyl substituent on the phenyl ring can be quantified through computational analysis. These calculations can help explain how this substituent modulates the reactivity of the ketone, for example, in ring-opening reactions or in reactions involving the aromatic ring. By systematically modifying the structure in silico and calculating the resulting changes in reactivity, a detailed understanding of the structure-reactivity relationships can be achieved. researcher.lifersc.org

Applications in Complex Organic Synthesis

Cyclopropyl (B3062369) Ketones as Key Building Blocks in Advanced Synthetic Strategies

Cyclopropyl ketones are esteemed as versatile three-carbon (C3) synthons, primarily due to the strain energy of the cyclopropane (B1198618) ring which facilitates selective ring-opening reactions. bibbase.orgacs.org This reactivity is particularly enhanced in donor-acceptor (D-A) cyclopropanes, where the presence of an electron-donating group on one carbon and an electron-withdrawing group (like the carbonyl in ketones) on an adjacent carbon polarizes the C1-C2 bond, making it susceptible to cleavage under mild conditions. bibbase.orgacs.org This activation allows them to function as synthetic equivalents of 1,3-dipoles. bibbase.org

Under Lewis acid catalysis, D-A cyclopropanes can undergo ring-opening to generate versatile 1,3-dipole intermediates, which can then be trapped by various nucleophiles or electrophiles. bibbase.org This strategy provides access to 1,4-dicarbonyl compounds and other highly functionalized acyclic molecules. nih.gov The reactivity of these systems has been harnessed in numerous formal [3+n] cycloaddition and annulation processes, providing efficient routes to a wide array of carbocyclic and heterocyclic scaffolds. domainex.co.uk Even less activated systems, such as alkyl cyclopropyl ketones, have been shown to participate in catalytic formal [3+2] cycloadditions with alkenes and alkynes, expanding the toolkit for creating sp³-rich molecular frameworks. acs.orgdrughunter.com This controlled reactivity makes cyclopropyl ketones, including aryl-substituted variants like Cyclopropyl 3-methylphenyl ketone, foundational components for the modular construction of complex organic molecules. bibbase.org

Synthesis of Biologically Significant Molecular Architectures

The strategic application of cyclopropyl ketone chemistry enables the efficient synthesis of molecular frameworks that are central to medicinal chemistry and natural product synthesis.

The synthesis of β-amino ketones, a crucial scaffold in many pharmaceutical agents, can be achieved from precursors related to cyclopropyl ketones. sincerechemicals.comnih.gov While the direct ring-opening of a simple cyclopropyl ketone with an amine is not a commonly reported transformation, a highly efficient rhodium-catalyzed ring-opening amidation of substituted cyclopropanols provides selective access to β2-amino ketones. nih.gov This reaction proceeds via an inner-sphere acylnitrene transfer from a dioxazolone source to a Rh-C intermediate formed upon ring-opening of the cyclopropanol. nih.gov

Donor-acceptor cyclopropanes bearing a single keto-acceptor group can also undergo nucleophilic ring-opening with various nucleophiles, including azides, in the presence of a Brønsted acid catalyst, which can subsequently be reduced to amines, providing another route to β-amino functionalized ketones. acs.orgnih.gov These methods highlight the utility of the cyclopropyl core as a masked precursor to linear chains containing both amino and ketone functionalities, essential for building diverse molecular libraries.

Table 1: Selected Catalytic Systems for Ring-Opening Functionalization of Cyclopropyl Precursors

Precursor TypeCatalyst/ReagentNucleophile/Amine SourceProduct TypeRef.
Substituted CyclopropanolsRhodium(II) catalystDioxazolonesβ2-Amino Ketones nih.gov
Donor-Acceptor CyclopropanesBrønsted Acid (TfOH)Sodium Azide (NaN3)β-Azido Ketones acs.org

Cyclopropyl ketones are excellent precursors for the synthesis of five-membered carbocycles, a ubiquitous structural motif in natural products. domainex.co.uknih.gov Several powerful catalytic methods have been developed to convert cyclopropyl ketones into highly substituted cyclopentanes.

One prominent strategy is the formal [3+2] cycloaddition with alkenes. This can be achieved through various catalytic systems:

Visible Light Photocatalysis: Using a photocatalytic system comprising Ru(bpy)₃²⁺, La(OTf)₃, and an amine, aryl cyclopropyl ketones can be reduced to a radical anion, which undergoes ring-opening and subsequent cycloaddition with an alkene to form a cyclopentane (B165970) ring. bibbase.orgdomainex.co.ukresearchgate.net This method is effective for creating densely substituted cyclopentanes.

Titanium-Catalyzed Radical Redox Relay: A chiral Ti(salen) complex can catalyze a stereoselective formal [3+2] cycloaddition between cyclopropyl ketones and radical-acceptor alkenes. nih.govacs.orgsincerechemicals.com This process constructs two new C-C bonds and two adjacent stereocenters with high diastereo- and enantioselectivity. nih.govacs.org

Samarium(II) Iodide Catalysis: SmI₂ can catalyze formal [3+2] cycloadditions using even unreactive alkyl cyclopropyl ketones, broadening the scope to more sp³-rich architectures. researchgate.net

Another classic transformation is the vinylcyclopropane-cyclopentene rearrangement, where vinyl-substituted cyclopropanes undergo a ring expansion to form cyclopentenes. acs.org This rearrangement can be facilitated by transition metals like Ni(0) or via pyridine-boronyl radical catalysis under metal-free conditions. scientificupdate.comchemrxiv.org These diverse methodologies underscore the power of cyclopropyl ketones in accessing complex cyclopentanoid systems.

Table 2: Methodologies for Cyclopentane Synthesis from Cyclopropyl Ketones

Reaction TypeCatalyst SystemSubstratesKey FeaturesRef.
Photocatalytic [3+2] CycloadditionRu(bpy)₃²⁺ / La(OTf)₃Aryl Cyclopropyl Ketones + AlkenesForms highly substituted cyclopentanes. bibbase.orgdomainex.co.uk
Ti-Catalyzed [3+2] CycloadditionChiral Ti(salen) complexCyclopropyl Ketones + AlkenesExcellent diastereo- and enantioselectivity. nih.govacs.org
Vinylcyclopropane RearrangementNi(0)-NHC or Pyridine-Boronyl RadicalVinylcyclopropanesMetal-catalyzed or metal-free ring expansion. scientificupdate.comchemrxiv.org

In medicinal chemistry, the strategic replacement of one functional group with another that retains similar biological activity but possesses improved physicochemical or pharmacokinetic properties is a critical design strategy known as bioisosterism. nih.gov The cyclopropyl group is a highly valued bioisostere due to its unique structural and electronic properties. acs.orgresearchgate.netorganic-chemistry.org

The rigid, three-dimensional nature of the cyclopropyl ring allows it to serve as a non-classical isostere for various common functionalities:

Alkene and Phenyl Ring Isostere: The cyclopropyl ring possesses enhanced π-character in its C-C bonds, allowing it to mimic the electronics of a double bond or an aromatic ring. researchgate.netorganic-chemistry.org This replacement can increase the fraction of sp³-hybridized carbons (Fsp³) in a molecule, which often leads to improved solubility and metabolic stability while maintaining or enhancing binding affinity. domainex.co.ukresearchgate.net

Conformational Constraint: Incorporating a cyclopropyl group introduces conformational rigidity into otherwise flexible alkyl chains. researchgate.net This pre-organization can lead to a more favorable binding entropy when the molecule interacts with its biological target, thereby increasing potency. acs.org

Utility in the Development of Functionalized Organic Intermediates

Beyond their direct use in constructing complex cyclic systems, cyclopropyl ketones are instrumental in preparing a variety of functionalized acyclic intermediates that are themselves valuable building blocks. The ring-opening of cyclopropyl ketones provides a powerful method for 1,3-difunctionalization.

A notable example is the nickel-catalyzed cross-electrophile coupling of cyclopropyl ketones with organozinc reagents in the presence of chlorotrimethylsilane. nih.govlibretexts.org This reaction results in a net C-C bond activation and difunctionalization, yielding valuable γ-substituted silyl (B83357) enol ethers. nih.gov These products are versatile intermediates that can be challenging to access through traditional conjugate addition methods and can be further elaborated through subsequent C–C, C–O, and C–N bond-forming reactions. nih.gov

Furthermore, the ring-opening of cyclopropanols, which are readily derived from cyclopropyl ketones, can lead to the formation of 1,4-dicarbonyl compounds. For instance, a palladium-catalyzed cross-coupling of cyclopropanols with acyl chlorides provides an efficient route to functionalized 1,4-diketones. These 1,4-dicarbonyl intermediates are precursors to important five-membered heterocycles like pyrroles and furans. These transformations showcase the ability of the cyclopropyl ketone moiety to serve as a latent 1,3-synthon, unlocking access to a broad spectrum of functionalized organic intermediates.

Future Perspectives and Emerging Research Avenues in Cyclopropyl Ketone Chemistry

Development of Novel Catalytic Systems for Enhanced Reactivity and Selectivity

The advancement of cyclopropyl (B3062369) ketone chemistry is intrinsically linked to the innovation of catalytic systems that can control the complex transformations these substrates undergo. Future research is heavily focused on creating catalysts that offer superior reactivity, broader substrate scope, and precise selectivity.

A significant area of development is the use of novel nickel-catalyzed cross-electrophile coupling reactions. One such method enables the γ-alkylation of aryl cyclopropyl ketones with unactivated primary alkyl chlorides. rsc.org A key innovation in this system is the use of sodium iodide as a co-catalyst, which facilitates a halide exchange to generate a more reactive alkyl iodide in low concentrations. This strategy effectively balances reactivity and selectivity, preventing the undesired formation of alkyl dimers and achieving high regioselectivity. rsc.org

Furthermore, multi-catalyst systems are emerging as a powerful strategy. Researchers have developed triple catalytic systems that merge photoredox catalysis with Lewis acid and copper catalysis to achieve challenging transformations like the ring-opening cyanation of cyclopropyl ketones. rsc.org Another approach involves dual-catalyst systems that pair a chiral Lewis acid with a transition metal photoredox catalyst, enabling new types of asymmetric cycloadditions. nih.gov

For less reactive substrates, such as alkyl cyclopropyl ketones, robust catalytic systems are essential. One promising development is the use of samarium(II) iodide (SmI2) in a catalytic amount, stabilized by elemental samarium (Sm⁰). This system prevents the deactivation of the SmI2 catalyst, enabling the first formal [3+2] cycloadditions using previously unreactive alkyl cyclopropyl ketones. acs.org Additionally, hydrogen borrowing (HB) catalysis represents a sustainable and efficient method for the α-cyclopropanation of ketones, showcasing the innovative ways catalysts are being designed to construct these valuable motifs. acs.org

Catalytic SystemTransformationKey AdvantageReference
Nickel / NaIγ-Alkylation of Cyclopropyl KetonesBalances reactivity and selectivity via halide exchange. rsc.org
SmI₂ / Sm⁰Formal [3+2] CycloadditionEngages unreactive alkyl cyclopropyl ketones by preventing catalyst deactivation. acs.org
Photoredox / Lewis Acid / CopperRing-Opening CyanationMerges multiple catalytic modes for complex transformations. rsc.org
Iridium-based Hydrogen Borrowing Catalystα-Cyclopropanation of KetonesSustainable and atom-economical synthesis of α-cyclopropyl ketones. acs.org

Advancements in Enantioselective Transformations of Cyclopropyl Ketones

The synthesis of single-enantiomer compounds is a cornerstone of modern chemistry, particularly for pharmaceutical applications. Consequently, a major research thrust is the development of highly enantioselective transformations involving cyclopropyl ketones. These methods aim to construct complex chiral molecules with precise control over their three-dimensional structure.

A groundbreaking advancement is the use of dual-catalyst systems for enantioselective photocatalytic cycloadditions. In one such system, a chiral Lewis acid works in tandem with a transition metal photoredox catalyst to control the stereochemistry of [3+2] photocycloadditions of aryl cyclopropyl ketones. nih.gov This strategy allows for the construction of densely substituted cyclopentanes with high enantiopurity, a feat not achievable with other methods. nih.govresearchgate.net The Lewis acid activates the cyclopropyl ketone and controls the facial selectivity of the subsequent bond formation, while the photocatalyst initiates the reaction via single-electron transfer. nih.gov

Chiral Lewis acids are also being employed in other contexts. For instance, a chiral N,N′-dioxide–scandium(III) complex has been shown to catalyze the asymmetric ring-opening of cyclopropyl ketones with β-naphthols. This reaction proceeds in good yields and with excellent enantioselectivities, reaching up to 97% enantiomeric excess (ee). rsc.org

Beyond metal- and organo-catalysis, biocatalysis is emerging as a powerful tool for enantioselective synthesis. Researchers have engineered variants of the protein myoglobin (B1173299) to act as biocatalysts for the cyclopropanation of alkenes using ethyl α-diazopyruvate. utdallas.edu This chemoenzymatic strategy produces α-cyclopropylpyruvates with high diastereomeric ratios and exceptional enantiomeric excess (up to >99% ee), providing access to valuable chiral building blocks that are difficult to synthesize using traditional chemical catalysts. utdallas.edu

Catalyst/MethodTransformationReported SelectivityReference
Dual System: Chiral Lewis Acid / Photoredox CatalystAsymmetric [3+2] PhotocycloadditionExcellent enantiomeric excess (ee). nih.govresearchgate.net
Chiral N,N′-Dioxide–Scandium(III) ComplexAsymmetric Ring-Opening with β-NaphtholsUp to 97% ee. rsc.org
Chiral Ti(salen) ComplexFormal [3+2] CycloadditionExcellent diastereo- and enantioselectivity. acs.org
Engineered Myoglobin (Biocatalysis)CyclopropanationUp to >99% ee. utdallas.edu

Integration of Green Chemistry Principles in Cyclopropyl Ketone Synthesis and Reactions

As sustainability becomes a primary driver in chemical synthesis, the integration of green chemistry principles into the reactions of cyclopropyl ketones is a critical area of future research. This involves developing methods that are more atom-economical, use less hazardous materials, reduce energy consumption, and utilize renewable feedstocks.

Photochemical transformations, which use visible light as a clean and abundant energy source, are inherently green. google.com The photocatalytic cycloadditions and ring-opening reactions of cyclopropyl ketones avoid the need for harsh chemical oxidants or reductants and often proceed under mild conditions, reducing energy consumption and improving the safety profile of the synthesis. nih.govresearchgate.net

The principle of atom economy is addressed through the design of more efficient synthetic routes. For example, a one-pot synthesis of cyclopropyl methyl ketone has been developed starting from 2-methylfuran, a potentially bio-based feedstock. This method proceeds through a sequence of hydrogenation-hydrolysis, chlorination, and cyclization reactions in a streamlined process suitable for larger-scale production, maximizing the incorporation of atoms from the starting materials into the final product. Hydrogen borrowing catalysis further exemplifies these principles, as it forms carbon-carbon bonds while generating only water as a benign byproduct. acs.org

Green Chemistry PrincipleResearch ExampleBenefitReference
Use of Catalytic ReagentsCatalytic use of SmI₂Reduces waste by avoiding stoichiometric heavy metal reagents. acs.org
Use of Renewable EnergyVisible-light photocatalysisReduces reliance on thermal energy and harsh chemical reagents. nih.govgoogle.com
High Atom EconomyOne-pot synthesis from 2-methylfuranMaximizes material efficiency and reduces waste.
Benign ByproductsHydrogen Borrowing CatalysisGenerates water as the primary byproduct. acs.org

Q & A

Q. What are the established synthetic routes for cyclopropyl 3-methylphenyl ketone, and how do reaction conditions influence yield and purity?

this compound can be synthesized via multiple pathways, including:

  • Ketone-based routes : Starting from substituted ketones, cyclopropanation is achieved using diazo compounds or transition-metal catalysts under controlled temperatures (e.g., 80–100°C) .
  • Oxidative methods : Cyclopropyl methyl ketone derivatives can be oxidized to carboxylic acids using sodium hypobromite, though side reactions require careful purification via distillation .
  • Cascade reactions : Novel approaches involve acceptorless-dehydrogenative coupling of cyclopropyl methanol with methyl ketones, followed by radical-mediated ring expansion . Yield optimization depends on solvent choice (e.g., THF for nickel-catalyzed reactions), stoichiometry of organoaluminum reagents, and post-reaction purification (e.g., column chromatography) .

Q. What safety precautions are recommended when handling cyclopropyl ketones in laboratory settings?

Key safety protocols include:

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use fume hoods for volatile reactions .
  • Storage : Store in sealed containers at 2–8°C in dry, ventilated areas to prevent degradation or static discharge .
  • Spill management : Absorb spills with inert materials (e.g., sand) and dispose as hazardous waste. Avoid environmental release .

Advanced Research Questions

Q. How does the cyclopropyl group influence the reactivity and photochemical behavior of bicyclic ketones in different solvents?

The cyclopropyl ring’s strain and electron-deficient nature alter reaction pathways:

  • Solvent effects : In tert-butyl alcohol, cyclopropyl ketones undergo rapid ring-opening (e.g., 85% conversion in 15 minutes) compared to cyclooctanone (21% conversion in 3 hours). Ether solvents favor photoreduction, preserving the cyclopropane ring .
  • Proximity to carbonyl : Closer spatial alignment between the cyclopropyl group and ketone enhances ring-opening via radical intermediates, as shown in rigid tricyclic systems . Methodologically, UV-Vis spectroscopy and NMR are critical for tracking solvent-dependent intermediates .

Q. What mechanistic insights explain the nickel-catalyzed [3+2] cycloaddition of cyclopropyl ketones with alkynes?

The reaction proceeds via:

  • Oxidative addition : Cyclopropyl ketones form six-membered oxa-nickelacycle intermediates, confirmed by X-ray crystallography. Ligands like PCy₃ stabilize these structures .
  • Alkyne insertion : Alkynes insert into the nickelacycle, followed by reductive elimination to yield cyclopentenes. Organoaluminum reagents (e.g., AlMe₃) facilitate oxidative addition . Computational studies reveal that steric effects from ortho-substituents on the ketone dictate regioselectivity .

Q. Under what conditions do cyclopropyl ketones undergo decarboxylative rearrangements, and what intermediates are critical?

Decarboxylation occurs at 120°C in acidic media, forming 4,5-dihydrofurans via:

  • Ring-opened intermediates : α-(Carbonyl)cyclopropane carboxylic acids generate allyl ketone radicals, which cyclize to dihydrofurans. Strong acids (e.g., H₂SO₄) catalyze this process .
  • Thermal stability : Cyclopropyl phenyl ketone resists rearrangement under mild conditions but reacts at elevated temperatures (500–600°C) to form cyclopentenones . GC-MS and isotopic labeling are essential for tracking intermediates .

Q. How can cyclopropyl ketones be strategically utilized in hydrogen borrowing catalysis for C-C bond formation?

Cyclopropyl ketones serve as electrophiles in iridium-catalyzed hydrogen borrowing:

  • C-C bond formation : Ortho-disubstituted phenyl ketones undergo alkylation with higher alcohols, forming α-branched ketones. Cyclopropyl groups enhance steric control .
  • Downstream functionalization : Products undergo retro-Friedel-Crafts acylation to yield carboxylic acids or homoconjugate addition with nucleophiles (e.g., Grignard reagents) . Reaction monitoring via in situ IR spectroscopy optimizes catalyst loading (5–10 mol%) .

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